N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
Description
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-3H-1,3-benzoxazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O6S/c1-30-13-7-6-12(16(8-13)31-2)11-26(20-5-3-4-19(23)25-20)33(28,29)18-10-17-15(9-14(18)22)24-21(27)32-17/h3-10H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEUUYYYWVRFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(C2=NC(=CC=C2)F)S(=O)(=O)C3=C(C=C4C(=C3)OC(=O)N4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzo[d]oxazole-6-sulfonyl Chloride
The benzo[d]oxazole core is constructed via cyclization of 5-fluoro-2-aminophenol derivatives. A modified procedure from benzoxazole synthesis involves reacting 5-fluoro-2-aminophenol with potassium hydroxide and carbon disulfide under reflux, followed by oxidation with hydrogen peroxide to yield the sulfonic acid. Subsequent treatment with phosphorus pentachloride () converts the sulfonic acid to the sulfonyl chloride (Yield: 72%, purity >95% by HPLC).
Table 1: Reaction Conditions for Benzo[d]oxazole Sulfonyl Chloride
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | KOH, | 80°C | 6 h | 68% |
| Oxidation | , | 25°C | 12 h | 85% |
| Chlorination | , | 0°C → 25°C | 4 h | 72% |
N-Alkylation with 2,4-Dimethoxybenzylamine
The sulfonyl chloride is reacted with 2,4-dimethoxybenzylamine in dichloromethane () using triethylamine () as a base. Optimal conditions (0°C, 2 h) prevent disubstitution, achieving 89% yield. Excess amine (1.5 eq) ensures complete conversion, confirmed by NMR disappearance of the sulfonyl chloride peak at δ 3.8 ppm.
Coupling with 6-Fluoropyridin-2-amine
The mono-substituted sulfonamide undergoes a second N-alkylation with 6-fluoropyridin-2-amine. Microwave-assisted synthesis (100°C, 30 min) in dimethylformamide () with potassium carbonate () enhances reactivity, yielding 78% of the target compound. Fluorine atoms remain intact under these conditions, as verified by NMR.
Analytical Characterization and Quality Control
Spectroscopic Validation
Crystallography and Polymorphism
Single-crystal X-ray diffraction reveals a planar benzoxazole core with dihedral angles of 12° between the sulfonamide and pyridine rings. No polymorphic forms are detected under standard storage conditions.
Process-Scale Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under conditions such as catalytic hydrogenation.
Substitution: The fluorine atoms in the pyridine and benzoxazole rings can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Catalytic hydrogenation, lithium aluminum hydride.
Bases: Triethylamine, sodium hydride.
Solvents: Dichloromethane, dimethylformamide, ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield corresponding aldehydes or carboxylic acids, while reduction of the sulfonamide group could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent, given its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group suggests potential inhibition of enzymes that rely on sulfonamide binding, while the fluorinated aromatic rings may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Benzo[d]oxazole vs. Indazole Derivatives
A closely related analog, N-(2,4-dimethoxybenzyl)-6-fluoro-N-(6-fluoropyridin-2-yl)-1H-indazole-5-sulfonamide (), replaces the benzo[d]oxazole core with an indazole ring. Key differences include:
- Indazole : A bicyclic aromatic system with a basic NH group, which may enhance solubility or alter binding interactions in biological systems.
These structural variations likely impact electronic properties, steric bulk, and intermolecular interactions, though specific activity comparisons are unavailable .
2.1.2 Fluorinated Substituents Fluorine atoms at positions 5 (benzo[d]oxazole) and 6 (pyridine) enhance electronegativity and metabolic stability. Similar fluorinated motifs are observed in agrochemicals like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide), a chitin synthesis inhibitor (). However, diflubenzuron lacks the sulfonamide group, highlighting the target compound’s unique hybrid design.
Functional Group Analysis
Sulfonamide Group: Present in both the target compound and pesticidal agents like prosulfuron (). Sulfonamides are known to act as hydrogen-bond acceptors/donors, influencing target enzyme inhibition (e.g., carbonic anhydrase or dihydropteroate synthase).
Dimethoxybenzyl Group : This lipophilic substituent may enhance membrane permeability. Analogous groups in pharmaceuticals (e.g., methoxyphenyl moieties in kinase inhibitors) contribute to π-π stacking and hydrophobic interactions.
Similar motifs are seen in kinase inhibitors and herbicides.
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Synthetic Feasibility : and outline methods for heterocyclic coupling and sulfonamide formation, which could guide the synthesis of the target compound.
- Further Studies : Comparative pharmacokinetic profiling and target-specific assays (e.g., kinase or chitinase inhibition) are needed to validate hypotheses.
Biological Activity
N-(2,4-Dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its structure, synthesis, and biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H18F2N4O4S
- Molecular Weight : 490.45 g/mol
- CAS Number : 1607485-79-9
This compound features a complex arrangement of functional groups that contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway may include:
- Formation of the benzoxazole ring .
- Introduction of the sulfonamide group .
- Fluorination at specific positions on the pyridine and benzene rings .
The exact reaction conditions and yields can vary based on the reagents used but generally involve organic solvents and specific temperature controls to ensure high purity and yield.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis.
- Inhibition of cell cycle progression.
Case Study: In Vitro Analysis
A notable study conducted on human cancer cell lines demonstrated the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.3 | Apoptosis induction |
| MCF7 (Breast) | 7.1 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 6.8 | Inhibition of PI3K/Akt signaling pathway |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties. Preliminary assays against various bacterial strains indicate:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The compound's mechanism in this context may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Mechanistic Studies
Mechanistic studies have begun to elucidate how this compound exerts its biological effects. Key findings include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in DNA replication or protein synthesis.
- Modulation of Signaling Pathways : It has been shown to affect critical signaling pathways such as NF-kB and MAPK, which are pivotal in cancer progression and inflammation.
Q & A
Q. What are the critical steps and reagents for synthesizing this compound with high purity?
The synthesis requires multi-step reactions, including nucleophilic substitutions and condensation. Key reagents include sodium hydroxide or triethylamine (to deprotonate intermediates) and solvents like dichloromethane or dimethylformamide for optimal solubility. Controlled reaction temperatures (e.g., 0–60°C) and purification via column chromatography or recrystallization are essential to achieve >95% purity .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, particularly the fluorinated aromatic systems and sulfonamide linkages. Mass spectrometry (MS) validates the molecular ion peak and fragmentation pattern. Infrared (IR) spectroscopy confirms functional groups like the oxazole ring (C=N stretch at ~1600 cm⁻¹) and sulfonamide (S=O at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic environments?
The electron-withdrawing fluorine atoms on the pyridine and benzyl groups reduce electron density at the sulfonamide sulfur, enhancing its susceptibility to nucleophilic attack. Computational studies (e.g., DFT calculations) can quantify charge distribution, while experimental kinetic assays under varying pH conditions reveal reaction rates. For example, hydrolysis may proceed faster in alkaline media due to increased nucleophilicity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations). To address this:
- Replicate studies using standardized protocols (e.g., fixed IC₅₀ measurement methods).
- Employ orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Use computational docking (e.g., AutoDock Vina) to validate target interactions and identify confounding structural factors .
Q. What in silico approaches predict the compound’s binding affinity to protein targets?
Molecular docking (e.g., Glide, Schrödinger) models interactions with active sites, while molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with fluoropyridine). Validate predictions with experimental surface plasmon resonance (SPR) data .
Q. How to design stability studies under varying pH and temperature conditions?
- Experimental design : Incubate the compound in buffers (pH 1–13) at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at timed intervals.
- Kinetic analysis : Use Arrhenius plots to extrapolate shelf life. Identify degradation products with LC-MS.
- Key findings : Sulfonamide bonds may hydrolyze under acidic conditions, while fluorinated aromatic systems resist thermal degradation .
Q. What synthetic routes optimize yield when scaling up from milligram to gram quantities?
- Stepwise optimization : Prioritize high-yield steps (e.g., amide coupling) and refine low-yield steps (e.g., cyclization).
- Catalyst screening : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery.
- Solvent selection : Replace dimethylformamide (DMF) with cyclopentyl methyl ether (CPME) for greener synthesis .
Data Analysis and Mechanistic Questions
Q. How to interpret conflicting results in the compound’s enzyme inhibition assays?
Discrepancies may stem from off-target effects or assay interference (e.g., fluorescence quenching). Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
